REACTION_CXSMILES
|
C([N:8]1[CH2:15][CH:14]2[CH2:16][CH:10]([CH2:11][N:12]([CH:17]([CH3:19])[CH3:18])[CH2:13]2)[CH2:9]1)C1C=CC=CC=1.[OH-].[Na+]>CO.O.[Pd]>[CH:17]([N:12]1[CH2:13][CH:14]2[CH2:16][CH:10]([CH2:9][NH:8][CH2:15]2)[CH2:11]1)([CH3:19])[CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
was added anhydrous HCO2NH4 (3.37 g, 53.5 mmol) in one portion
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2 for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtering through a celite pad
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts (CH2Cl2, 4×40 mL) of the aqueous solution were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (
|
Type
|
CUSTOM
|
Details
|
rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CC2CNCC(C1)C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |